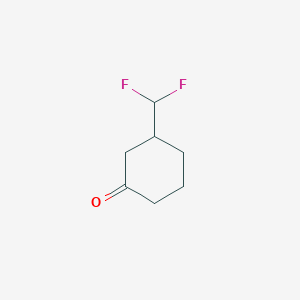

3-(Difluoromethyl)cyclohexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethyl)cyclohexan-1-one is a chemical compound with the CAS Number: 1355729-67-7 . It has a molecular weight of 148.15 and is typically stored at 4 degrees Celsius . The compound is in liquid form .

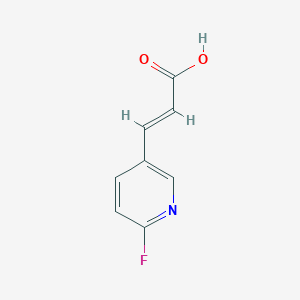

Molecular Structure Analysis

The InChI code for 3-(Difluoromethyl)cyclohexan-1-one is 1S/C7H10F2O/c8-7(9)5-2-1-3-6(10)4-5/h5,7H,1-4H2 . This indicates that the compound has a cyclohexanone ring with a difluoromethyl group attached.Chemical Reactions Analysis

While specific chemical reactions involving 3-(Difluoromethyl)cyclohexan-1-one are not available, difluoromethylation processes often involve the transfer of CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis

3-(Difluoromethyl)cyclohexan-1-one is a liquid . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Stereoselective Synthesis Techniques

A study on Palladium-Catalyzed Arylboration highlighted an innovative approach to synthesizing 1,3-disubstituted cyclohexanes, which are pivotal in natural products and synthetic bioactive molecules. This method features reversed regioselectivity compared to earlier techniques and does not rely on expensive dative ligands, demonstrating a cost-effective pathway for synthesizing complex cyclohexane derivatives potentially including fluorinated variants like 3-(Difluoromethyl)cyclohexan-1-one (Hailiang Pang et al., 2019).

Chemical Transformation and Reactivity

Research into the Oxidation of Cyclohexane Derivatives has elucidated pathways leading to various products, including benzene, under specific conditions. Such studies contribute to understanding the reactivity and potential transformations of cyclohexane derivatives under different environmental conditions, which could be applicable for modifying or functionalizing compounds like 3-(Difluoromethyl)cyclohexan-1-one (O. Lemaire et al., 2001).

Catalyst Development

Investigations into Catalytic Processes utilizing cyclohexane derivatives have led to the development of new catalysts and catalytic methods. For example, deactivated TS-1 was found to be an efficient catalyst for the hydration of cyclohexene to cyclohexanol, showcasing the potential for utilizing cyclohexane derivatives in industrial chemical processes (Xuting Yao et al., 2020).

Environmental and Green Chemistry

The Biodegradation of Cyclohexane by Rhodococcus sp. EC1 demonstrates the environmental relevance of cyclohexane derivatives, including their potential for bioremediation and the development of sustainable chemical processes. Such research underlines the importance of understanding the environmental interactions and degradation pathways of chemical compounds (T. Yi et al., 2011).

Advanced Materials and Sensing Applications

A Zirconium Metal-Organic Framework (MOF) study highlighted its utility in aqueous phase fluorescence sensing and aerobic oxidation of cyclohexane, pointing to the potential of incorporating cyclohexane derivatives in the synthesis or functionalization of MOFs for various sensing and catalytic applications (Chiranjib Gogoi et al., 2021).

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H315, H318, H335 . These statements indicate that it is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)5-2-1-3-6(10)4-5/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXSKWSBHVVGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)cyclohexan-1-one | |

CAS RN |

1355729-67-7 |

Source

|

| Record name | 3-(difluoromethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2774089.png)

![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)